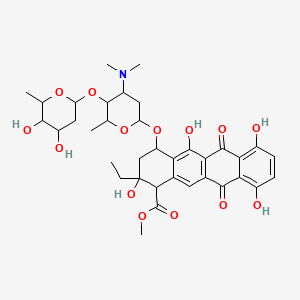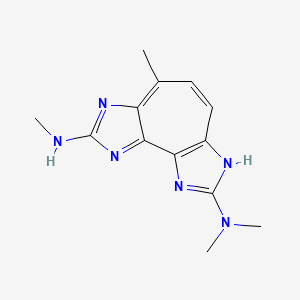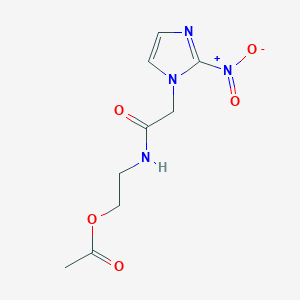
Lithium oxalate
Overview
Description
Lithium oxalate is an organic compound with the chemical formula Li₂C₂O₄. It is a salt of lithium metal and oxalic acid, consisting of lithium cations (Li⁺) and oxalate anions (C₂O₄²⁻). This compound is soluble in water and converts to lithium oxide when heated . This compound is used in various applications, including as a precursor in the synthesis of other lithium compounds and in pyrotechnics to produce a red flame.
Mechanism of Action
Target of Action
Lithium Oxalate (Li2C2O4) is a salt of lithium metal and oxalic acid . It consists of lithium cations (Li+) and oxalate anions (C2O4^2-) . The primary targets of this compound are the biochemical pathways where these ions play a significant role.
Mode of Action
This compound interacts with its targets primarily through ionic interactions. The lithium cations (Li+) and oxalate anions (C2O4^2-) derived from this compound can participate in various biochemical reactions. For instance, in lithium-ion batteries, this compound has shown potential as a lithium-compensation material due to its high theoretical capacity, low cost, and air stability .
Biochemical Pathways
Lithium has been known to affect several signaling pathways that overlap with those regulated by mglur . For example, group 1 mGluRs mediate cerebellar mGluR-LTD by increasing inositol triphosphate (IP3) generation and releasing intracellular Ca2+ stores, and lithium is able to reverse these effects by inhibiting inositol levels .
Pharmacokinetics
This compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body It’s important to note that the pharmacokinetic properties can significantly impact the bioavailability and overall effectiveness of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context and the biochemical pathways it interacts with. In the context of lithium-ion batteries, for example, this compound can enhance capacity retention and coulombic efficiency .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, high relative humidity can accelerate the rate of increase in weight of lithium bis(oxalato)borate, a compound related to this compound . This suggests that environmental conditions such as humidity could potentially influence the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Lithium oxalate plays a significant role in biochemical reactions, particularly in the context of enzymatic processes. One notable interaction involves oxalate decarboxylase (E.C. 4.1.1.2), an enzyme that catalyzes the decarboxylation of oxalate to formate . This reaction is coupled with formate dehydrogenation catalyzed by formate dehydrogenase (E.C.1.2.1.2) in the presence of NAD+, resulting in the production of formate and the reduction of NAD+ to NADH . These interactions highlight the importance of this compound in metabolic pathways involving oxalate and formate.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. The compound interacts with enzymes such as oxalate decarboxylase and formate dehydrogenase, influencing the conversion of oxalate to formate and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method of synthesizing lithium oxalate is through the direct neutralization of oxalic acid with lithium hydroxide. The reaction is as follows: [ 2 \text{LiOH} + \text{H₂C₂O₄} \rightarrow \text{Li₂C₂O₄} + 2 \text{H₂O} ] This reaction typically occurs in an aqueous solution at room temperature .
Industrial Production Methods: In industrial settings, this compound can be produced by dissolving oxalic acid in water and slowly adding it to a solution of lithium hydroxide while stirring. The mixture is then filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Lithium oxalate undergoes several types of chemical reactions, including decomposition and complexation.
Common Reagents and Conditions:
Decomposition: When heated to temperatures between 410°C and 500°C, this compound decomposes to form lithium carbonate and carbon monoxide: [ \text{Li₂C₂O₄} \rightarrow \text{Li₂CO₃} + \text{CO} ]
Complexation: this compound can form complexes with various metal ions, which are useful in different chemical processes.
Major Products Formed:
Decomposition: Lithium carbonate (Li₂CO₃) and carbon monoxide (CO).
Complexation: Various metal oxalate complexes depending on the metal ion used.
Scientific Research Applications
Lithium oxalate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of other lithium compounds.
- Acts as a reagent in the preparation of metal oxalate complexes.
Biology and Medicine:
- Investigated for its potential use in lithium-ion batteries as a prelithiation agent to improve battery performance and stability .
Industry:
- Employed in pyrotechnics to produce a red flame.
- Utilized in the recovery of metals from spent lithium-ion batteries through selective precipitation processes .
Comparison with Similar Compounds
- Sodium oxalate (Na₂C₂O₄)
- Potassium oxalate (K₂C₂O₄)
- Beryllium oxalate (BeC₂O₄)
- Magnesium oxalate (MgC₂O₄)
- Calcium oxalate (CaC₂O₄)
- Strontium oxalate (SrC₂O₄)
- Barium oxalate (BaC₂O₄)
Comparison: Lithium oxalate is unique among these compounds due to its specific applications in lithium-ion batteries and pyrotechnics. While other oxalates may form similar complexes and undergo comparable reactions, this compound’s role in providing active lithium for battery prelithiation sets it apart .
Properties
CAS No. |
553-91-3 |
|---|---|
Molecular Formula |
C2H2LiO4 |
Molecular Weight |
97.0 g/mol |
IUPAC Name |
dilithium;oxalate |
InChI |
InChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI Key |
GBPZIFLFRULNBM-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C(=O)(C(=O)[O-])[O-] |
Canonical SMILES |
[Li].C(=O)(C(=O)O)O |
Key on ui other cas no. |
553-91-3 30903-87-8 |
Pictograms |
Irritant |
Related CAS |
30903-87-8 |
Synonyms |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of lithium oxalate in lithium-ion batteries?
A1: this compound serves as a sacrificial salt and electrolyte additive in lithium-ion batteries [, , , ]. Its decomposition during the first charging cycle contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode surface [, , ]. This SEI layer is crucial for battery performance, as it facilitates lithium-ion transport while preventing further electrolyte decomposition and enhancing cycling stability [].
Q2: How does this compound improve the lifespan of anode-free lithium metal batteries (AFLMBs)?
A2: this compound acts as a lithium reservoir when added to the cathode of AFLMBs []. This reservoir helps mitigate the issue of dendrite and dead-lithium buildup, which typically plague AFLMBs and lead to short lifespans. Cells incorporating this compound demonstrated significantly improved capacity retention compared to those without [].
Q3: Can this compound improve the performance of high-voltage lithium-ion batteries?
A3: Research suggests that this compound, when used as an additive in methyl butyrate-based electrolytes, can improve the rate capability of Li-ion cells, even at low temperatures [, ]. This enhancement is particularly beneficial for high-voltage systems utilizing Li(1.2)Ni(0.15)Co(0.10)Mn(0.55)O2 cathodes [].
Q4: Does this compound exhibit flame-retardant properties in lithium-ion batteries?
A4: Yes, studies have shown that incorporating this compound into graphite anodes can provide a flame-retardant effect []. This effect is attributed to the release of carbon dioxide (CO2) gas upon this compound decomposition [].
Q5: How does the presence of carbon dioxide, generated from this compound decomposition, impact silicon-graphite (SiG) anodes?
A5: Carbon dioxide, produced during the initial oxidation of this compound, acts as an effective SEI-forming additive for SiG anodes []. This additive contributes to better capacity retention and higher coulombic efficiency in lithium nickel manganese spinel (LNMO)/SiG full-cells, particularly when combined with fluoroethylene carbonate (FEC) in the electrolyte solution [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is Li2C2O4, and its molecular weight is 101.90 g/mol.
Q7: How can spectroscopic techniques be used to study this compound and its derivatives?
A7: Several spectroscopic methods are employed to characterize this compound and its reactions. These include:
- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and analyzes the structure of this compound and its derivatives [, , ].
- Raman Spectroscopy: Provides complementary information to FTIR, especially for symmetrical vibrations and lattice modes in crystalline this compound [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizes the structure of this compound derivatives in solution [, ] and investigates lithium storage mechanisms in carbon materials [, ].
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in SEI layers containing this compound [, , ].
- Soft X-ray Spectroscopy: Provides detailed information about the electronic structure and bonding environment of elements in SEI layers containing this compound [].
Q8: Does this compound play a role in CO2 capture and conversion?
A8: Research has shown that a dinuclear copper(I) complex can electrocatalytically convert CO2 to oxalate with high selectivity, even in the presence of oxygen []. The oxalate can then be precipitated as this compound and the copper complex regenerated electrochemically, demonstrating a preliminary catalytic cycle for CO2 fixation [].
Q9: Can computational methods help understand the role of this compound in batteries?
A9: Yes, density functional theory (DFT) calculations are employed to investigate various aspects:
- Reaction Mechanisms: DFT helps elucidate the formation mechanism and stability of this compound as a discharge product in Li-CO2 batteries, revealing its potential in preventing the formation of lithium carbonate (Li2CO3) [].
- Catalytic Activity: DFT calculations can be used to evaluate the catalytic activities of various materials toward the discharge and charge processes in Li-CO2 batteries, identifying potential catalysts that promote this compound formation [].
- Solubility Predictions: Computer simulations, particularly molecular dynamics simulations, are used to predict the solubility of various lithium salts, including this compound, in different battery electrolyte solvents. These simulations can help understand SEI layer stability and battery capacity fade during storage [].
Q10: How does the solubility of this compound in organic solvents impact its applications?
A10: The solubility of this compound in organic solvents, such as dimethyl carbonate (DMC), is a critical factor affecting its behavior in lithium-ion batteries []. Studies have shown that this compound exhibits low solubility in DMC compared to other lithium salts found in SEI layers []. This low solubility, while potentially limiting its ability to migrate and form a robust SEI, can also be beneficial in preventing excessive SEI growth and maintaining long-term battery stability.
Q11: Can this compound be recovered and recycled from lithium-ion battery waste?
A11: Yes, this compound can be recovered from waste lithium-ion batteries through hydrometallurgical processes. For instance, oxalic acid leaching has been shown to be effective in extracting this compound from spent battery materials with high recovery rates []. This recovered this compound can then be potentially purified and reused in the production of new battery materials.
Q12: What are some essential resources for this compound research?
A12: Effective research on this compound requires access to various resources, including:
- Analytical Instruments: As discussed earlier, techniques like FTIR, Raman, NMR, XPS, and soft X-ray spectroscopy are essential for characterizing this compound and its reactions [, , , , , , ].
- Electrochemical Testing Equipment: Tools like potentiostats/galvanostats and battery cyclers are crucial for studying the electrochemical performance of this compound-containing battery systems [, , , , , ].
- Computational Resources: High-performance computing clusters and software packages for DFT calculations and molecular dynamics simulations are essential for theoretical studies of this compound in various applications [, ].
Q13: What are some examples of cross-disciplinary research involving this compound?
A13: this compound research benefits from collaborations across disciplines, including:
- Materials Science & Engineering: Developing new battery materials and architectures that incorporate this compound effectively for improved performance and safety [, , , , , , , ].
- Chemistry: Synthesizing and characterizing novel this compound-based compounds with tailored properties for specific applications, such as electrolytes or additives [, ].
- Chemical Engineering: Optimizing this compound synthesis processes for scalability and cost-effectiveness, as well as developing efficient recycling and recovery methods from battery waste [, , , ].
- Environmental Science: Assessing the environmental impact of this compound production and disposal and developing sustainable manufacturing and recycling practices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)
![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)









